Boc-L-Thr(Bzl)-PAM resin 100-200 mesh CAS number and specifications
Boc-L-Thr(Bzl)-PAM resin 100-200 mesh CAS number and specifications
Technical Guide: Boc-L-Thr(Bzl)-PAM Resin
Abstract
This technical guide provides a comprehensive analysis of Boc-L-Thr(Bzl)-PAM resin (100-200 mesh) , a critical solid-phase support for the synthesis of peptide acids using Boc chemistry. Unlike standard Merrifield resins, the PAM (Phenylacetamidomethyl) linker offers superior acid stability, preventing premature peptide loss during repetitive trifluoroacetic acid (TFA) deprotection cycles.[1] This document details the resin's physicochemical specifications, mechanism of action, and validated protocols for handling, coupling, and cleavage, designed for researchers requiring high-fidelity peptide synthesis.
Technical Specifications & Identity
In the field of solid-phase peptide synthesis (SPPS), pre-loaded resins are often identified by the CAS numbers of their active components rather than a unique registry number for the specific polymer conjugate.
Chemical Identity
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Product Name: Boc-L-Thr(Bzl)-PAM Resin
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Component CAS (Amino Acid): 15260-10-3 (refers to N-α-t-Boc-O-benzyl-L-threonine)[2][3]
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Resin Matrix: Copolymer of styrene and 1% divinylbenzene (DVB).
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Linker: 4-(Hydroxymethyl)phenylacetamidomethyl (PAM).
Physicochemical Properties
| Parameter | Specification | Technical Insight |
| Mesh Size | 100-200 mesh | Particle size of 75–150 μm. This range offers an optimal balance between solvent diffusion rates and filtration speed. |
| Loading | 0.3 – 0.8 mmol/g | Lower loading is preferred for difficult sequences to minimize aggregation; higher loading for standard production. |
| Cross-linking | 1% DVB | Provides sufficient mechanical stability while allowing ~4-6 mL/g swelling in DCM, essential for reagent accessibility. |
| Swelling Solvents | DCM, DMF | Dichloromethane (DCM) induces maximum swelling; Dimethylformamide (DMF) is used for coupling reactions. |
| Lability | HF-labile | Stable to TFA (Boc removal) but cleaved by anhydrous Hydrogen Fluoride (HF). |
Mechanism of Action: The PAM Advantage
The core value of PAM resin lies in its "tuned" acid stability. In standard Merrifield resin, the benzyl ester linkage is susceptible to gradual acidolysis during the removal of the Boc group (using 50% TFA), leading to a loss of ~1-2% of the peptide chain per cycle.
The PAM Solution: The PAM linker inserts an electron-withdrawing acetamidomethyl group between the functional benzyl ester and the polystyrene backbone. This modification destabilizes the carbocation intermediate required for acid cleavage, making the bond ~100 times more stable to TFA than a standard benzyl ester.
Structural Visualization
The following diagram illustrates the chemical architecture of the resin and the stabilizing effect of the PAM linker.
Figure 1: Structural schematic of Boc-L-Thr(Bzl)-PAM resin showing the differential stability of the linker versus the N-terminal protection.
Operational Protocols
Safety Warning: Procedures involving anhydrous HF are extremely hazardous. Use a dedicated HF apparatus and full PPE (face shield, heavy rubber gloves, apron).
Resin Handling & Swelling
Proper swelling is the prerequisite for successful coupling. Dry resin beads have collapsed pores; solvents must penetrate the matrix to expose reactive sites.
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Weighing: Weigh the required amount of dry resin into a fritted reaction vessel.
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Initial Wash: Wash with DCM (10 mL/g) to remove fines/dust.
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Swelling:
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Add DCM (10-15 mL per gram of resin).
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Agitate gently for 20-30 minutes .
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Note: If the first coupling is in DMF, follow with a DMF wash to exchange solvents.
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Coupling Cycle (Boc Chemistry)
This protocol assumes the use of standard DCC/HOBt activation to minimize racemization, particularly critical for Threonine.
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Deprotection: Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).
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Wash: DCM (3x), then Isopropanol (2x), then DCM (3x).
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Neutralization: Treat with 5% Diisopropylethylamine (DIEA) in DCM (2 x 2 min). Wash with DCM (3x).
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Coupling:
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Monitoring: Verify coupling completeness using the Kaiser Test (ninhydrin). If blue (positive), repeat coupling.
Cleavage & Deprotection (HF Method)
The PAM linker requires strong acidolysis to release the peptide.
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Preparation: Dry the final peptide-resin thoroughly under vacuum.
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Scavenger Cocktail: Add p-cresol (10% v/v) to the reaction vessel to scavenge carbocations (prevents alkylation of Trp/Met/Cys).
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HF Addition:
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Cool vessel to -78°C (dry ice/acetone).
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Distill anhydrous HF into the vessel (approx 10 mL/g resin).
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Reaction:
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Warm to 0°C (ice bath).
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Stir for 60 minutes .
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Work-up:
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Evaporate HF under a stream of nitrogen.
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Precipitate peptide with cold diethyl ether.
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Extract peptide into aqueous acetic acid (10-50%) or acetonitrile/water for lyophilization.
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Workflow Visualization
The following diagram outlines the logical flow of the synthesis cycle using this specific resin.
Figure 2: Step-by-step Boc-SPPS workflow utilizing PAM resin.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or aggregation. | Use "Double Coupling" (repeat step 4 with fresh reagents) or switch solvent to NMP. |
| Racemization | Over-activation of the C-terminal Cys or His. | Use DIC/HOBt instead of HATU/HBTU. Keep temperature low. |
| Low Yield after Cleavage | Inefficient HF cleavage or scavenger interference. | Extend HF reaction time to 90 min; ensure resin is completely dry before HF addition. |
| Resin Clumping | Static charge or poor swelling. | Wash with DCM/MeOH alternatingly; ensure DCM is used for swelling steps. |
References
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Merrifield, R. B. (1963).[8] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
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Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978).[6] A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852. Link
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Sigma-Aldrich. (n.d.). Boc-Thr(Bzl)-OH Product Specification (CAS 15260-10-3).[2][3][9] Retrieved from
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Aapptec. (n.d.). Technical Support Information Bulletin: PAM Resin. Retrieved from
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Bachem. (2023).[5][7] Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from
Sources
- 1. peptide.com [peptide.com]
- 2. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 3. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
